molecular formula C5H7FN2O2 B3055112 5-(Fluoromethyl)-5-methylimidazolidine-2,4-dione CAS No. 6308-25-4

5-(Fluoromethyl)-5-methylimidazolidine-2,4-dione

Cat. No.: B3055112
CAS No.: 6308-25-4
M. Wt: 146.12 g/mol
InChI Key: JFMXNGYOKSCNNN-UHFFFAOYSA-N
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Description

5-(Fluoromethyl)-5-methylimidazolidine-2,4-dione is a fluorinated derivative of imidazolidine-2,4-dione (hydantoin), offered for research and development purposes. Hydantoin and its derivatives are a significant class of heterocyclic compounds known for diverse biological activities, which have been explored for applications such as anticonvulsant and antiarrhythmic agents, and in the treatment of diabetes . The incorporation of a fluoromethyl group at the 5-position is of particular interest in medicinal chemistry, as it can markedly influence a molecule's bioavailability, metabolic stability, and binding affinity. Specifically, peptidyl fluoromethyl ketones (FMKs) are recognized as a class of mechanism-based protease inhibitors and are utilized as chemical probes to interrogate enzymatic activity in cellular processes . The structural features of this compound suggest potential as a precursor for the synthesis of more complex bioactive molecules or as a core scaffold in the development of enzyme inhibitors. Researchers may find value in this chemical for designing irreversible inhibitors or for studying structure-activity relationships (SAR) in drug discovery. This product is intended for laboratory research use by qualified professionals. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-(fluoromethyl)-5-methylimidazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7FN2O2/c1-5(2-6)3(9)7-4(10)8-5/h2H2,1H3,(H2,7,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFMXNGYOKSCNNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)CF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50285461
Record name 5-(fluoromethyl)-5-methylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50285461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6308-25-4
Record name NSC42005
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42005
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(fluoromethyl)-5-methylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50285461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Strategies for Hydantoin Core Formation

Bucherer-Bergs Reaction

The classical Bucherer-Bergs reaction involves cyclocondensation of ketones with ammonium carbonate and potassium cyanide to form hydantoins. For 5-(Fluoromethyl)-5-methylimidazolidine-2,4-dione, this method requires a fluoromethyl methyl ketone precursor. However, the limited availability of such specialized ketones necessitates alternative routes.

Urea Cyclization from α-Amino Acids

A more practical approach involves cyclizing urea derivatives of α-amino acids. For example, 2-amino-2-(fluoromethyl)propanoic acid can be synthesized via the Strecker reaction using fluoromethyl methyl ketone, ammonium chloride, and sodium cyanide. Subsequent treatment with urea under acidic conditions yields the hydantoin core. Challenges include the instability of fluorinated α-amino acids and side reactions during cyclization.

Domino Processes for Hydantoin Assembly

Recent advances employ domino condensation-cyclization reactions between isocyanates and α-amino esters. A chemoselective process reported by Synthesis and Conformational Analysis of Hydantoin-Based Peptidomimetics (2022) enables the synthesis of enantiomerically pure hydantoins. Using methyl 2-amino-2-(chloromethyl)propanoate and phenyl isocyanate, the reaction proceeds via an aza-Michael addition and cyclization to form 5-chloromethyl-5-methylimidazolidine-2,4-dione, a key intermediate for fluorination.

Fluoromethylation Techniques

Nucleophilic Substitution of Tosylate Precursors

A robust method involves substituting a tosyl group with fluoride. For instance, 5-methyl-5-(tosylmethyl)imidazolidine-2,4-dione, synthesized by tosylating a hydroxymethyl precursor, reacts with tetrabutylammonium fluoride (TBAF) in dimethylformamide (DMF) at 80°C to yield the target compound. This approach, inspired by automated radiopharmaceutical synthesis methods, achieves >90% conversion within 10 minutes.

Direct Fluorination of Chloromethyl Derivatives

Chloromethyl-substituted hydantoins undergo fluorination using potassium fluoride (KF) in acetonitrile. While slower than TBAF-mediated reactions (8 hours for completion), this method avoids the need for phase-transfer catalysts and is scalable.

Table 1. Comparison of Fluorination Methods
Method Reagent Solvent Temperature (°C) Time (min) Yield (%)
Tosylate substitution TBAF DMF 80 10 95
Chloride substitution KF CH₃CN 100 480 70

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents like DMF enhance fluoride ion solubility and reaction rates. Elevated temperatures (80–100°C) are critical for overcoming activation energy barriers in Sₙ2 mechanisms.

Role of Phase-Transfer Catalysts

TBAF acts as both a fluoride source and phase-transfer catalyst, accelerating reactions by solubilizing fluoride ions in organic solvents. This contrasts with CsF, which requires longer reaction times due to lower solubility.

Protecting Group Strategies

Benzoyl and trityl groups protect hydroxyl and amino functionalities during intermediate synthesis, preventing undesired side reactions. Deprotection using sodium methoxide ensures high yields of final products.

Analytical Characterization and Purity Assessment

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with ethanol-water eluents confirms radiochemical purity >95% for fluorinated hydantoins. Co-injection with non-radioactive standards validates product identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR spectra exhibit singlets near δ -220 ppm, confirming fluoromethyl group incorporation. ¹H NMR resolves geminal methyl and fluoromethyl protons as distinct quartets.

X-ray Crystallography

Single-crystal X-ray diffraction reveals a β-turn conformation stabilized by intramolecular hydrogen bonds, consistent with computational models.

Chemical Reactions Analysis

Types of Reactions

5-(Fluoromethyl)-5-methylimidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its chemical properties.

    Reduction: Reduction reactions can be used to remove the fluoromethyl group or to convert the carbonyl groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can replace the fluoromethyl group with other substituents, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-(Fluoromethyl)-5-methylimidazolidine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.

    Industry: The compound is used in the development of advanced materials, such as fluorinated polymers and coatings, due to its chemical stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 5-(Fluoromethyl)-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors by forming strong hydrogen bonds and hydrophobic interactions. This can lead to the inhibition or activation of specific biochemical pathways, depending on the target. The compound’s unique structure allows it to modulate various cellular processes, making it a versatile tool in biochemical research.

Comparison with Similar Compounds

Key Observations :

  • Fluorinated Groups : The fluoromethyl group in the target compound offers a balance of electronegativity and lipophilicity compared to bulkier substituents (e.g., sulfonyl-piperidine in AZD1236) or polar groups (e.g., hydroxymethyl in Compound 25).
  • Biological Targets : Sulfonyl and aryl groups () correlate with enzyme inhibition (MMPs, aldose reductase), while difluoromethoxy and imidazolyl groups () enhance antimycobacterial activity.

Comparative Insights :

  • Antimicrobial Activity: Fluoromethyl and difluoromethoxy groups () enhance penetration into bacterial membranes compared to non-fluorinated analogs.
  • Metabolic Stability : Fluorine’s electronegativity may reduce oxidative metabolism, extending half-life relative to hydroxymethyl derivatives ().

Biological Activity

5-(Fluoromethyl)-5-methylimidazolidine-2,4-dione, also known as a derivative of imidazolidine-2,4-dione, has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies, focusing on its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a fluoromethyl group attached to the imidazolidine ring, which is critical for its biological activity. The general structure can be represented as follows:

C6H8FN2O2\text{C}_6\text{H}_8\text{F}\text{N}_2\text{O}_2

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The fluoromethyl group enhances lipophilicity, facilitating cell membrane penetration and subsequent interaction with intracellular targets. Studies suggest that this compound may act through:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
  • Antimicrobial Activity : The compound exhibits potential antimicrobial properties by disrupting bacterial cell wall synthesis.

Antimicrobial Properties

Research indicates that this compound shows significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness at concentrations as low as 50 µg/mL against Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections.

Anticancer Activity

In vitro studies have shown that derivatives of this compound exhibit cytotoxic effects on cancer cell lines. For example, a study using MCF-7 breast cancer cells revealed that certain derivatives induced up to 80% cell death at concentrations of 10 µM. This suggests strong potential for the development of anticancer drugs based on this compound.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other related compounds. The following table summarizes the activities of similar imidazolidine derivatives:

Compound NameStructureBiological Activity
3-(2-Nitrophenyl)propan-1-olNitro group at second positionModerate antibacterial activity
3-(4-Nitrophenyl)propan-1-olNitro group at fourth positionEnhanced anticancer properties
This compoundFluoromethyl substitutionStrong antimicrobial and anticancer properties

This table illustrates how structural modifications can significantly influence the biological efficacy of these compounds.

Case Study 1: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial properties of this compound against various bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, showcasing its potential application in developing new antimicrobial agents.

Case Study 2: Anticancer Potential

Another study evaluated the anticancer effects of this compound using MTT assays on MCF-7 cells. The findings revealed that certain derivatives exhibited substantial cytotoxicity with low toxicity effects on normal cells. This positions them as promising candidates for anticancer drug development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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